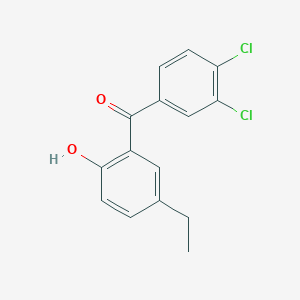
3',4'-Dichloro-5-ethyl-2-hydroxybenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone is an organic compound with the molecular formula C15H12Cl2O2 and a molecular weight of 295.161 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms, an ethyl group, and a hydroxyl group attached to the benzene rings.
準備方法
The synthesis of 3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
化学反応の分析
3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution .
科学的研究の応用
3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
類似化合物との比較
3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone can be compared with other benzophenone derivatives such as:
4-Hydroxybenzophenone: Lacks the chlorine atoms and ethyl group, making it less hydrophobic.
2,4-Dichlorobenzophenone: Similar in having chlorine atoms but lacks the hydroxyl and ethyl groups.
5-Ethyl-2-hydroxybenzophenone: Similar in having the ethyl and hydroxyl groups but lacks the chlorine atoms.
特性
CAS番号 |
61466-87-3 |
|---|---|
分子式 |
C15H12Cl2O2 |
分子量 |
295.2 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)-(5-ethyl-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C15H12Cl2O2/c1-2-9-3-6-14(18)11(7-9)15(19)10-4-5-12(16)13(17)8-10/h3-8,18H,2H2,1H3 |
InChIキー |
GEZIUOUTPVCCAA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
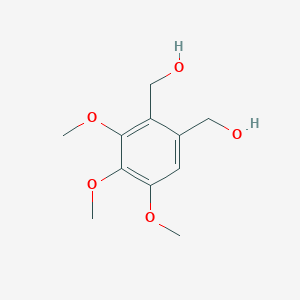
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
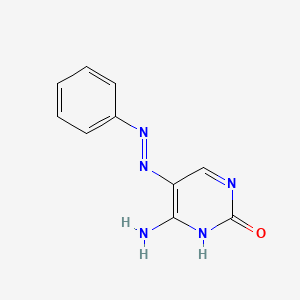
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
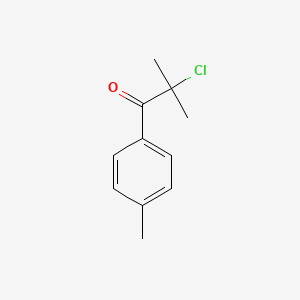
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)
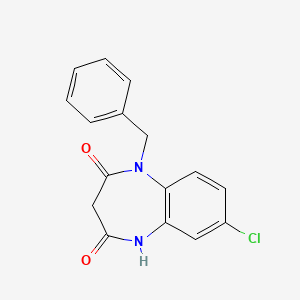

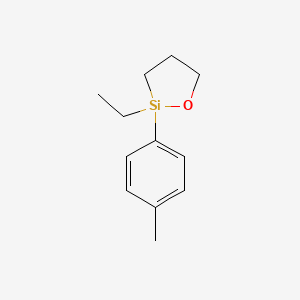



![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
